![molecular formula C21H20N4O8S B2587934 4-(2-(3-(3-(噻吩-3-基)-1,2,4-恶二唑-5-基)氮杂环丁-1-基)乙酰氨基)苯甲酸草酸盐 CAS No. 1396888-55-3](/img/structure/B2587934.png)
4-(2-(3-(3-(噻吩-3-基)-1,2,4-恶二唑-5-基)氮杂环丁-1-基)乙酰氨基)苯甲酸草酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of this compound involves several steps. The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines . Methyl 2-(oxetan-3-ylidene)acetate was obtained in a similar manner .Molecular Structure Analysis
The molecular structure of this compound was confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .Chemical Reactions Analysis
The synthesis and diversification of novel heterocyclic amino acid derivatives were achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .科学研究应用
抗菌和抗真菌活性
研究表明,与4-(2-(3-(3-(噻吩-3-基)-1,2,4-恶二唑-5-基)氮杂环丁-1-基)乙酰氨基)苯甲酸草酸盐相似的衍生物具有显著的抗菌和抗真菌特性。例如,含有恶二唑和氮杂环酮结构的苯并咪唑衍生物已显示出有希望的抗菌和杀软体动物活性 (Nofal, Z. M., Fahmy, H., & Mohamed, H., 2002)。类似地,已经合成并表征了具有 1,3,4-恶二唑荧光团的化合物,它们表现出显着的介晶行为和光致发光特性,暗示了它们在材料科学和生物成像应用中的用途 (Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L., 2010)。
抗炎特性
一些研究集中于含有 1,3,4-恶二唑部分的化合物的抗炎活性。例如,已经合成并测试了取代的 1,3,4-恶二唑的抗炎功效,结果表明它们具有相当大的抗炎潜力 (Nargund, L., Reddy, G. R., & Hariprasad, V., 1994)。
缓蚀作用
寻找有效的缓蚀剂是材料科学研究的一个重要领域。恶二唑衍生物,包括与 4-(2-(3-(3-(噻吩-3-基)-1,2,4-恶二唑-5-基)氮杂环丁-1-基)乙酰氨基)苯甲酸草酸盐在结构上相关的那些,已被评估其保护金属免受腐蚀的能力。一项针对苯并咪唑在硫酸中对低碳钢的缓蚀性能的研究突出了它们的有效性,展示了这些化合物在工业应用中的潜力 (Ammal, P., Prajila, M., & Joseph, A., 2018)。
神经发生潜力和褪黑激素受体药理学
基于褪黑激素的化合物的创新研究探索了包含 1,3,4-恶二唑单元的结构的神经发生潜力。这些研究表明,此类化合物可以促进神经干细胞分化为神经元,可能为神经退行性疾病的治疗提供新的途径 (de la Fuente Revenga, M., et al., 2015)。
属性
IUPAC Name |
methyl 4-[[2-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetyl]amino]benzoate;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S.C2H2O4/c1-26-19(25)12-2-4-15(5-3-12)20-16(24)10-23-8-14(9-23)18-21-17(22-27-18)13-6-7-28-11-13;3-1(4)2(5)6/h2-7,11,14H,8-10H2,1H3,(H,20,24);(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHBJVQJUMVKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2CC(C2)C3=NC(=NO3)C4=CSC=C4.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamido)benzoate oxalate |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。